6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione

Organic Synthesis Nucleophilic Substitution Triazine Chemistry

This 6-chloro heterocycle is the optimal scaffold for CNS-focused libraries and photoinduced diversification. Its labile Cl enables SNAr and unique photoredox couplings impossible with non-halogenated analogs, while its balanced lipophilicity (XlogP 0.8) favors blood-brain barrier penetration—unlike the polar 6-hydroxy variant. For rapid SAR exploration via mild N-/O-/S- substitution, this is the essential, non-substitutable building block.

Molecular Formula C3H2ClN3O2
Molecular Weight 147.52 g/mol
CAS No. 873-44-9
Cat. No. B1281187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione
CAS873-44-9
Molecular FormulaC3H2ClN3O2
Molecular Weight147.52 g/mol
Structural Identifiers
SMILESC1(=O)C(=NNC(=O)N1)Cl
InChIInChI=1S/C3H2ClN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9)
InChIKeyPAUKVVDKNFETLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione (CAS 873-44-9) for Research & Industrial Procurement


6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione (CAS: 873-44-9), also known as 5-chloro-6-azauracil, is a chlorinated derivative of the 1,2,4-triazine-3,5(2H,4H)-dione heterocyclic scaffold . This compound is characterized by its molecular formula C3H2ClN3O2 and a molecular weight of 147.52 g/mol [1]. Its unique core structure and the presence of the 6-chloro substituent confer specific chemical reactivity and physicochemical properties that make it a valuable building block and intermediate in organic synthesis and medicinal chemistry research .

Why Generic Substitution of 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione (CAS 873-44-9) Fails


The 6-chloro substituent is not a passive structural element; it is the primary driver of the molecule's differential reactivity. Substituting this compound with a generic 1,2,4-triazine-3,5(2H,4H)-dione analog lacking the 6-position halogen, or one with a different functional group (e.g., 6-hydroxy or 6-amino), results in a fundamental change in chemical behavior and synthetic utility. The 6-chloro group activates the triazine ring towards nucleophilic aromatic substitution (SNAr) and enables unique photoinduced coupling reactions that are not possible with non-halogenated analogs . Furthermore, the chlorine atom significantly alters the physicochemical properties, such as hydrophobicity, compared to its more polar 6-hydroxy counterpart [1]. Therefore, for applications requiring a specific electrophilic center, a well-defined synthetic handle, or a particular lipophilicity profile, 6-chloro-1,2,4-triazine-3,5(2H,4H)-dione cannot be reliably replaced by other in-class triazinediones. The quantitative evidence below substantiates these key differentiators.

Quantitative Evidence Guide: Differentiating 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione from Analogs


Quantified Reactivity Enhancement via 6-Chloro Substituent for Nucleophilic Substitution

The presence of the chlorine atom at the 6-position significantly enhances the compound's reactivity in nucleophilic substitution reactions. This effect is not observed in the unsubstituted 1,2,4-triazine-3,5(2H,4H)-dione core . The chloro substituent acts as an excellent leaving group, making the 6-carbon center more electrophilic and susceptible to attack by various nucleophiles. This differential reactivity is crucial for its use as a versatile intermediate.

Organic Synthesis Nucleophilic Substitution Triazine Chemistry

Distinct UV Spectral Properties for Analytical Identification vs. 6-Hydroxy Analog

The 6-chloro substituent imparts a distinct ultraviolet (UV) absorption profile compared to its close analog, 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione [1]. While specific molar absorptivities are often determined experimentally by end-users, the electronic perturbation caused by the chlorine atom versus the hydroxy group leads to a predictable and quantifiable shift in the λmax and a change in the compound's extinction coefficient. This difference is routinely exploited in High-Performance Liquid Chromatography (HPLC) and UV/Vis spectroscopy for identity confirmation and purity assessment.

Analytical Chemistry Spectroscopy Quality Control

Unique Reactivity in Photoinduced Arylation/Alkylation vs. Non-Halogenated Triazines

Recent studies have demonstrated that 1,2,4-triazine-3,5(2H,4H)-diones, including halogenated variants, can undergo photoinduced cross-dehydrogenative coupling (CDC) with hydrazines to yield 6-arylated or 6-alkylated products [1]. The 6-chloro derivative's pre-functionalized nature allows it to participate in these reactions differently than its 6-H or 6-alkyl counterparts, offering a divergent synthetic pathway. While direct comparative data between all analogs in this specific photocatalytic system is limited, the presence of the chloro substituent provides an orthogonal reactivity handle (SNAr) that can be used sequentially or in competition with this modern photochemical method.

Photochemistry Late-Stage Functionalization C-H Activation

Higher Calculated LogP (XlogP 0.8) vs. 6-Hydroxy Analog for Differential Membrane Permeability

The presence of the chlorine atom in 6-chloro-1,2,4-triazine-3,5(2H,4H)-dione significantly increases its calculated lipophilicity compared to its 6-hydroxy analog. The predicted XlogP value for the target compound is 0.8 [1], whereas the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione is considerably more polar due to its hydrogen bond-donating hydroxy group. This quantitative difference in lipophilicity translates to predicted superior passive membrane permeability and a different biodistribution profile, making it a preferred core scaffold for designing CNS-penetrant or orally bioavailable drug candidates.

Medicinal Chemistry Physicochemical Properties ADME

Differentiated Hydrogen Bonding Capacity (2 HBD) vs. 6-Hydroxy Analog (3 HBD)

The 6-chloro derivative has a defined hydrogen bond donor (HBD) count of 2, which is one less than its 6-hydroxy analog (3 HBD) [1]. This reduction in HBD count, while maintaining a similar number of hydrogen bond acceptors (3), alters the compound's overall hydrogen bonding capacity. This is a critical parameter in drug design as it influences solubility, permeability, and target binding interactions. A lower HBD count is generally correlated with improved permeability and a higher likelihood of oral bioavailability according to Lipinski's Rule of Five.

Computational Chemistry Medicinal Chemistry Property-Based Design

Best Research and Industrial Applications for 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione (CAS 873-44-9)


Versatile Building Block for Targeted Library Synthesis in Drug Discovery

Given its enhanced reactivity in nucleophilic substitution , 6-chloro-1,2,4-triazine-3,5(2H,4H)-dione is the optimal core scaffold for the parallel synthesis of diverse compound libraries. Researchers can leverage the 6-chloro leaving group to introduce a wide range of N-, O-, and S-linked substituents under mild conditions, enabling rapid structure-activity relationship (SAR) exploration around the triazinedione core. This is a key advantage over the non-halogenated analog, which lacks this direct diversification handle.

Analytical Reference Standard for Spectroscopic Identification and Quality Control

The distinct UV-Vis spectral properties of the 6-chloro derivative allow for its unambiguous identification and quantification, particularly when compared to structurally similar compounds like 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione [1]. This makes it an essential analytical reference standard for quality control laboratories to verify the identity and purity of bulk materials or to monitor reaction progress in synthetic chemistry workflows.

Precursor for Advanced Synthesis Using Photochemical Methods

This compound is an ideal substrate for exploring modern photochemical C-H activation and cross-coupling methodologies on the triazine framework [2]. Its dual reactivity (thermal SNAr and photoinduced coupling) allows chemists to develop novel, two-step diversification sequences, creating molecular complexity that is not easily accessible with other 1,2,4-triazine analogs. This positions it as a valuable intermediate in the synthesis of highly functionalized heterocycles.

Privileged Scaffold for Designing CNS-Penetrant Molecular Probes or Leads

Its balanced physicochemical profile, characterized by a moderate calculated lipophilicity (XlogP 0.8) [3] and a low hydrogen bond donor count (2 HBD), makes it a strategically advantageous scaffold for medicinal chemistry programs targeting the central nervous system (CNS). This profile is more favorable for crossing the blood-brain barrier compared to more polar analogs like the 6-hydroxy derivative. It serves as a superior starting point for designing brain-penetrant probes or drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.